molecular formula C6H11NO3 B13060483 (2R,3R)-3-Methoxypyrrolidine-2-carboxylicacid

(2R,3R)-3-Methoxypyrrolidine-2-carboxylicacid

Cat. No.: B13060483
M. Wt: 145.16 g/mol
InChI Key: NIKRPQUOBKTPNA-RFZPGFLSSA-N
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Description

(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a methoxy group attached to the pyrrolidine ring, which imparts unique chemical properties to the molecule. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a solvent like ethanol or methanol.

Another approach involves the use of chiral auxiliaries, which are temporarily attached to the precursor molecule to induce the desired stereochemistry during the reaction. After the reaction is complete, the chiral auxiliary is removed, yielding the target compound with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid may involve large-scale asymmetric hydrogenation processes using highly efficient chiral catalysts. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: (2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid.

    Reduction: (2R,3R)-3-Methoxypyrrolidine-2-methanol or (2R,3R)-3-Methoxypyrrolidine-2-aldehyde.

    Substitution: Various substituted pyrrolidine derivatives, depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The methoxy group and the carboxylic acid group play crucial roles in its binding to molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion, with similar stereochemistry but different functional groups.

    (2R,3R)-Dihydromyricetin: A flavonoid with antioxidant properties, sharing the same stereochemistry but differing in its overall structure and biological activity.

Uniqueness

(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid is unique due to its specific combination of a methoxy group and a carboxylic acid group on a pyrrolidine ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R,3R)-3-methoxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

NIKRPQUOBKTPNA-RFZPGFLSSA-N

Isomeric SMILES

CO[C@@H]1CCN[C@H]1C(=O)O

Canonical SMILES

COC1CCNC1C(=O)O

Origin of Product

United States

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